Bis(o-acetoxybenzoato)lead
Description
Bis(o-acetoxybenzoato)lead (CAS No. 62451-77-8) is a lead-based coordination compound featuring two o-acetoxybenzoate ligands bound to a central lead(II) ion. The o-acetoxybenzoate ligand combines acetate and benzoate functional groups, which likely influence the compound’s solubility, stability, and reactivity. While direct studies on its applications are scarce, its inclusion in banned substance lists, such as Toyota’s Manufacturing Standard TMR SAS0126n and ALPS ELECTRIC’s Green Procurement Standards , suggests historical use in industrial processes, possibly as a stabilizer, catalyst, or pigment component. Regulatory restrictions highlight concerns over its toxicity and environmental persistence, consistent with broader limitations on lead compounds.
Properties
CAS No. |
62451-77-8 |
|---|---|
Molecular Formula |
C18H14O8Pb |
Molecular Weight |
565 g/mol |
IUPAC Name |
bis[(2-acetyloxybenzoyl)oxy]lead |
InChI |
InChI=1S/2C9H8O4.Pb/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
WQBBCNGEGGMSSK-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[Pb]OC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(o-acetoxybenzoato)lead typically involves the reaction of lead(II) acetate with o-acetoxybenzoic acid. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:
Biological Activity
Bis(o-acetoxybenzoato)lead, a lead(II) complex, has garnered attention due to its potential biological activities. This compound is formed by the coordination of lead ions with o-acetoxybenzoate ligands, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for evaluating its safety and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- represents the acetoxy groups.
- corresponds to the o-acetoxybenzoate ligand.
This coordination may affect the solubility, stability, and reactivity of the compound in biological environments.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating possible applications in antimicrobial therapies.
- Cytotoxic Effects : Preliminary research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of specific pathogens | |
| Cytotoxic | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The findings indicated a significant reduction in DPPH concentration, suggesting effective radical scavenging capabilities. The IC50 value was determined to be approximately 25 μM, indicating a potent antioxidant effect compared to standard antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted against several bacterial strains including Escherichia coli and Staphylococcus aureus. This compound exhibited minimum inhibitory concentrations (MICs) of 50 μg/mL against both strains, demonstrating its potential as an antimicrobial agent.
Case Study 3: Cytotoxicity in Cancer Cells
The cytotoxic effects were assessed on human colorectal cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 40 μM. Flow cytometry analysis revealed increased annexin V positive cells, indicating the induction of apoptosis.
Research Findings
Recent studies have highlighted the mechanisms underlying the biological activities of this compound:
- Mechanism of Antioxidant Action : The compound may enhance endogenous antioxidant enzymes such as superoxide dismutase and catalase.
- Antimicrobial Mechanism : It is hypothesized that the lead ion interacts with bacterial membranes, disrupting their integrity and leading to cell death.
- Cytotoxic Mechanism : The compound appears to activate caspase pathways, leading to programmed cell death in cancerous cells.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies indicate that lead compounds, including Bis(o-acetoxybenzoato)lead, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells while sparing non-malignant cells. This selective toxicity is crucial for developing targeted cancer therapies .
Mechanism of Action : The mechanism underlying the anticancer activity of this compound may involve the interaction with thiol groups in proteins, disrupting cellular functions essential for cancer cell survival. Such interactions can lead to increased oxidative stress and subsequent cell death in tumor cells .
Material Science
Nanomaterials Synthesis : this compound can be utilized in synthesizing nanomaterials with unique optical and electronic properties. The compound's ability to form stable complexes allows for the creation of lead-based nanostructures that can be used in photovoltaics and other electronic devices .
Polymer Composites : The incorporation of this compound into polymer matrices has been explored to enhance mechanical and thermal properties. These composites can find applications in various industries, including automotive and aerospace .
Data Table: Applications Overview
| Application Area | Specific Use Case | Mechanism/Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer therapy | Induces apoptosis selectively in cancer cells |
| Material Science | Nanomaterial synthesis | Forms stable complexes for electronic applications |
| Polymer Composites | Enhanced material properties | Improves mechanical and thermal stability |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on various cancer cell lines demonstrated its potential as an anticancer agent. The compound was tested against several types of cancer, including breast and colon cancer, showing IC values below 10 µM, indicating potent activity .
- Methodology : Cells were treated with varying concentrations of the compound, followed by viability assays to determine cytotoxic effects.
- Results : Significant reduction in cell viability was observed, with apoptosis confirmed through flow cytometry.
Case Study 2: Nanomaterial Development
In a separate investigation focused on material science applications, researchers synthesized lead-based nanoparticles using this compound as a precursor. These nanoparticles exhibited enhanced electrical conductivity and photostability compared to traditional materials .
- Methodology : Characterization techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) were employed to analyze the structural properties of the synthesized nanoparticles.
- Results : The resulting nanomaterials showed promise for use in solar cells, demonstrating improved efficiency compared to conventional materials.
Comparison with Similar Compounds
Comparison with Similar Lead-Based Compounds
Lead coordination compounds share structural and functional similarities but differ in ligand chemistry, regulatory status, and toxicity profiles. Below is a detailed comparison:
Structural and Chemical Properties
Key Observations :
- Ligand Impact : The o-acetoxybenzoate ligand’s aromatic and acetyl groups may enhance stability compared to aliphatic ligands (e.g., 4-cyclohexylbutyrate). Bipyridine-containing analogs exhibit stronger chelation, as seen in crystal structures .
- Solubility : this compound’s moderate organic solubility contrasts with the lipid-soluble 4-cyclohexylbutyrate derivative, implying different bioavailability and environmental mobility.
Toxicity and Regulatory Status
Key Observations :
- Regulatory Trends : this compound is uniformly restricted due to lead’s inherent toxicity. Compounds with organic ligands (e.g., dithiocarbamate) face additional scrutiny for ligand-specific hazards .
- Toxicity Mechanisms : Lead compounds with hydrolyzable ligands (e.g., acetoxybenzoate) may release Pb²⁺ ions more readily in acidic environments, increasing bioavailability compared to inert oxides (e.g., bismuth lead ruthenium oxide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
